Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is a specialized organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a tin atom bonded to a sulfur atom, which is further connected to an acetic acid moiety and an isooctyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester typically involves the reaction of chlorodimethyltin chloride with a thiol compound, followed by esterification with isooctyl alcohol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as distillation and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters. These products have various applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester involves its interaction with specific molecular targets. The tin atom in the compound can coordinate with various biological molecules, affecting their function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with proteins and enzymes is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic acid: Similar in structure but lacks the tin atom and ester group.
Thioesters: General class of compounds with sulfur bonded to an acyl group.
Organotin compounds: A broader category that includes various tin-containing compounds with different functional groups.
Uniqueness
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is unique due to its specific combination of a tin atom, sulfur, acetic acid, and isooctyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
57807-89-3 |
---|---|
Molekularformel |
C12H25ClO2SSn |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
6-methylheptyl 2-[chloro(dimethyl)stannyl]sulfanylacetate |
InChI |
InChI=1S/C10H20O2S.2CH3.ClH.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;;;;/h9,13H,3-8H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
VKCCRCOUXQNYSA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCOC(=O)CS[Sn](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.